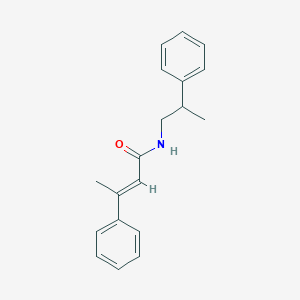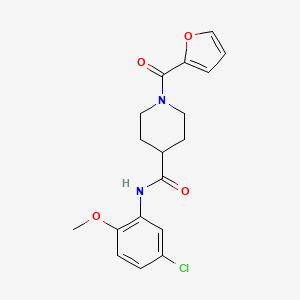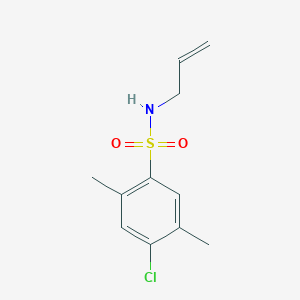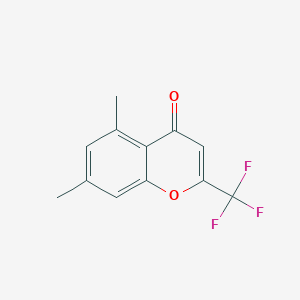
3-phenyl-N-(2-phenylpropyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2-phenylpropyl)-2-butenamide, also known as PPBA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. PPBA has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. In
Mechanism of Action
3-phenyl-N-(2-phenylpropyl)-2-butenamide modulates the activity of enzymes and receptors in the body through various mechanisms. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. This compound has also been shown to modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which can have implications for treating various neurological diseases. This compound has also been shown to decrease the levels of certain inflammatory molecules, such as prostaglandins and leukotrienes, which can have implications for treating various inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-phenyl-N-(2-phenylpropyl)-2-butenamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 3-phenyl-N-(2-phenylpropyl)-2-butenamide. One area of interest is its potential therapeutic applications in neurological diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of certain neurotransmitters that are depleted in these diseases, which can have implications for improving cognitive function and motor function.
Another area of interest is its potential anti-inflammatory properties. This compound has been shown to decrease the levels of certain inflammatory molecules, which can have implications for treating various inflammatory diseases. Future research could explore the mechanisms by which this compound modulates inflammation and identify potential targets for therapeutic intervention.
Conclusion
This compound is a compound that has gained interest in scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new therapeutic interventions.
Synthesis Methods
3-phenyl-N-(2-phenylpropyl)-2-butenamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-butanone with benzaldehyde to form 3-phenyl-2-butanone. This intermediate is then reacted with phenylmagnesium bromide to form the Grignard reagent, which is then reacted with 2-phenylpropyl bromide to form this compound.
Scientific Research Applications
3-phenyl-N-(2-phenylpropyl)-2-butenamide has been studied for its potential therapeutic applications in various diseases. One study found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
This compound has also been studied for its potential anti-inflammatory properties. One study found that this compound can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can have implications for treating various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-phenylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(17-9-5-3-6-10-17)13-19(21)20-14-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCMKXJGXFIPY-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C(\C)/C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5264548.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5264557.png)

![6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
![6-ethoxy-4-{[4-(2-furoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
